4-benzyl-3-ethyl-1-(2-methoxybenzoyl)-1,4-diazepan-5-one
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Description
Synthesis Analysis
The synthesis of compounds related to 4-benzyl-3-ethyl-1-(2-methoxybenzoyl)-1,4-diazepan-5-one involves complex chemical reactions. For instance, the synthesis of ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate and its crystal structure was explored by Yeong et al. (2018), highlighting the importance of hydrogen bonds in the crystal packing of such compounds (Yeong, Chia, Quah, & Tan, 2018). Similarly, Zhu et al. (2023) developed a method for synthesizing (E)-2-(1-(methoxyimino)ethyl)-2-phenylbenzofuran-3(2H)-one, demonstrating an efficient preparation process for such compounds (Zhu, Yu, Liu, Liu, Zhao, Zhang, Xia, & Li, 2023).
Molecular Structure Analysis
The molecular structure of related compounds has been a focus of several studies. For example, the crystal structure of 4-hydroxy-3-[1-phenyl-2-(4-methoxybenzoyl)-ethyl]-2H-1-benzopyran-2-one was determined, revealing insights into the keto form and asymmetric centers of these molecules (Manolov & Maichle‐Moessmer, 2007).
Chemical Reactions and Properties
Various chemical reactions and properties of similar compounds have been explored in the literature. For instance, Gomaa (2011) discussed the reaction of N1,N2-di-(4-methoxyphenyl)- or N1,N2-di-(4-hydroxyphenyl) -amidines with tetrachloro-1,2-benzoquinone, leading to new benzoquinones and acetamidines (Gomaa, 2011).
Physical Properties Analysis
The physical properties, such as crystal structure and packing, are crucial for understanding these compounds. Yeong et al. (2018) provided valuable insights into the physical properties through the study of crystal structures and hydrogen bonding (Yeong et al., 2018).
Chemical Properties Analysis
The chemical properties of related compounds are diverse and complex. For example, Hirokawa et al. (2002) investigated benzamides derived from 4-amino-5-chloro-2-methoxybenzoic acid derivatives, revealing significant information about binding affinity and receptor interactions, which are crucial aspects of chemical properties (Hirokawa, Harada, Yoshikawa, Yoshida, & Kato, 2002).
Scientific Research Applications
Synthesis Techniques and Spectral Analysis : Research has been conducted on synthesizing novel compounds, such as 3,4,5-trichloro-6-(dibenzo[d,f][1,3]diazepin-5-yl)-[1,2]-benzoquinones, through reactions involving N1,N2-di-(4-methoxyphenyl)- or N1,N2-di-(4-hydroxyphenyl)-amidines. These studies aim to explore the formation of new compounds and their structures through elemental analysis and spectral data, potentially leading to the discovery of new materials or drugs with unique properties (Gomaa, 2011).
Exploring Novel Derivatives for Biological and Pharmacological Activity : Another area of research involves the synthesis of novel 2,4-disubstituted 3H-pyrido[3,2-e][1,4]diazepin-5-ones and 2,4-disubstituted 3H-pyrido[2,3-e][1,4]diazepin-5-ones derivatives. These efforts aim to generate a library of bis-functionalized pyrido-1,4-diazepines, potentially offering a pathway to discovering new bioactive compounds. Such studies are crucial for identifying new molecules that could serve as leads in drug development, showcasing the importance of synthetic chemistry in pharmaceutical research (El Bouakher et al., 2013).
Crystallography and Molecular Docking : Further research has extended into the crystallography and molecular docking studies of benzimidazole derivatives bearing 1,2,4-triazole as EGFR inhibitors. These studies are aimed at understanding the molecular stabilities, conformational analyses, and the anti-cancer properties of these compounds. Such research provides insights into how these compounds interact with biological targets, which is essential for the design of new therapeutic agents with enhanced efficacy and specificity (Karayel, 2021).
properties
IUPAC Name |
4-benzyl-3-ethyl-1-(2-methoxybenzoyl)-1,4-diazepan-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c1-3-18-16-23(22(26)19-11-7-8-12-20(19)27-2)14-13-21(25)24(18)15-17-9-5-4-6-10-17/h4-12,18H,3,13-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOHBZDXZKYDKPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCC(=O)N1CC2=CC=CC=C2)C(=O)C3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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